6-Amino-[3,4'-bipyridine]-5-carbaldehyde
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Overview
Description
6-Amino-[3,4’-bipyridine]-5-carbaldehyde is a compound belonging to the bipyridine family, which consists of two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-[3,4’-bipyridine]-5-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder . This method allows for high yields and mild reaction conditions.
Industrial Production Methods
Industrial production methods for bipyridine derivatives often involve metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille coupling . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Amino-[3,4’-bipyridine]-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine oxides, while reduction can produce bipyridine alcohols .
Scientific Research Applications
6-Amino-[3,4’-bipyridine]-5-carbaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Amino-[3,4’-bipyridine]-5-carbaldehyde involves its interaction with molecular targets through coordination bonds. The nitrogen atoms in the pyridine rings can coordinate with metal ions, forming stable complexes. These interactions can modulate the activity of the compound and its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry with similar structural features but different functional groups.
4,4’-Bipyridine: Another bipyridine derivative used in various applications, including as a building block for supramolecular structures.
Uniqueness
6-Amino-[3,4’-bipyridine]-5-carbaldehyde is unique due to its specific functional groups, which provide distinct reactivity and coordination properties compared to other bipyridine derivatives .
Properties
Molecular Formula |
C11H9N3O |
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Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-amino-5-pyridin-4-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H9N3O/c12-11-10(7-15)5-9(6-14-11)8-1-3-13-4-2-8/h1-7H,(H2,12,14) |
InChI Key |
MZFVWGDQRYFVRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=C(N=C2)N)C=O |
Origin of Product |
United States |
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